molecular formula C6H7Cl2NS B8752482 Thiazole, 2-chloro-5-(2-chloroethyl)-4-methyl- CAS No. 31299-91-9

Thiazole, 2-chloro-5-(2-chloroethyl)-4-methyl-

Cat. No. B8752482
CAS RN: 31299-91-9
M. Wt: 196.10 g/mol
InChI Key: QOCBYUYXAYWNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazole, 2-chloro-5-(2-chloroethyl)-4-methyl- is a useful research compound. Its molecular formula is C6H7Cl2NS and its molecular weight is 196.10 g/mol. The purity is usually 95%.
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properties

CAS RN

31299-91-9

Product Name

Thiazole, 2-chloro-5-(2-chloroethyl)-4-methyl-

Molecular Formula

C6H7Cl2NS

Molecular Weight

196.10 g/mol

IUPAC Name

2-chloro-5-(2-chloroethyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C6H7Cl2NS/c1-4-5(2-3-7)10-6(8)9-4/h2-3H2,1H3

InChI Key

QOCBYUYXAYWNIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)Cl)CCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

83 g (1.024 moles) of sodium rhodanide are added to a solution of 155.5 g (1 mole) of 3,5-dichloro-2-pentanone in 1 litre of butyl acetate. The suspension is stirred for 4 hours in hot water bath. After cooling the sodium chloride formed is filtered off and the filtrate is washed 3 times with water and dried over sodium sulfate. After filtering off the drying agent the light red-brown filtrate is cooled under 10° C. by icy water and saturated with gaseous hydrochloric acid under stirring, keeping the temperature under 10° C. After saturation the reaction mixture is stirred for further 20 minutes under cooling, then the temperature is increased slowly to 40° C. The reaction mixture is stirred at this temperature for 20 minutes and poured onto ice after cooling down to room temperature. The phases are separated, the aqueous phase is shaken with 150 cm3 of butyl acetate. The combined butyl acetate solutions are washed neutral with water and 5% sodium hydrogen carbonate solution, then dried over sodium sulfate. After distilling off the solvent the residue is distilled off under reduced pressure to obtain 121 g (66%) of 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole in the form of pale yellow oil, which is identical in every respect with the product obtained in Example 1.
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Synthesis routes and methods II

Procedure details

A suspension of 177.6 g (1 mole) of 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole in 530 cm3 of anhydrous chlorobezene is heated to 100° C. under stirring. 306.6 g (2 moles) of phosphoryl chloride are flown into the solution in 30 minutes, then it is stirred at a temperature of 125°-130° C. until the formation of hydrogen chloride ceases (about 2 hours). The reaction mixture is cooled to 20° C., then it is poured onto 1.5 kg of ice. The phases are separated, the aqueous phase is extracted twice with 200 cm3 of chlorobenzene each. The combined phases containing the chlorobenzene are washed acid-free with water and then with a 5% sodium hydrogen carbonate solution and then evaporated under reduced pressure. The brown residue is fractionated in vacuo. 145 g (74%) of 2-chloro-4-methyl-5-(2-chloroethyl)thiazole are obtained. The boiling point is 102° C. at a pressure of 53.2 Pa, n20D =5512, n30D =1,5468.
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177.6 g
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530 mL
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Synthesis routes and methods III

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